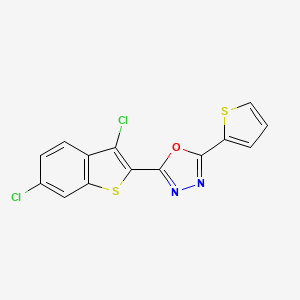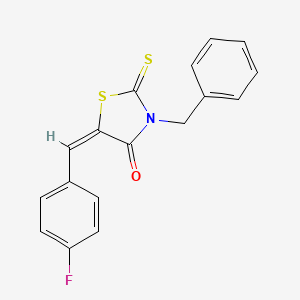
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide, also known as TAK-700, is a chemical compound that has been extensively studied for its potential use in cancer treatment. TAK-700 is a selective androgen receptor modulator (SARM) that has shown promising results in preclinical studies as an anti-cancer agent.
Mechanism of Action
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide works by selectively blocking the androgen receptor, which is a key regulator of prostate cancer growth. By blocking the androgen receptor, 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide prevents the binding of androgens, such as testosterone and dihydrotestosterone, to the receptor, which in turn inhibits the growth and proliferation of prostate cancer cells.
Biochemical and Physiological Effects:
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects, including a reduction in PSA levels, a decrease in prostate volume, and an improvement in overall survival in patients with advanced prostate cancer. 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has also been shown to have minimal side effects, with the most common side effects being fatigue, nausea, and diarrhea.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide is its selectivity for the androgen receptor, which makes it a promising candidate for the treatment of prostate cancer. However, 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has some limitations in lab experiments, including its low solubility in water and its relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide, including the development of more potent and selective analogs, the investigation of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide in combination with other anti-cancer agents, and the exploration of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide's potential use in other types of cancer. Additionally, the development of more efficient synthesis methods and purification techniques may improve the yield and purity of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide, making it more accessible for further research and potential clinical use.
Conclusion:
In conclusion, 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide is a promising anti-cancer agent that has shown significant potential in preclinical and clinical studies for the treatment of prostate cancer. While there are some limitations to its use in lab experiments, the development of more potent and selective analogs, as well as the investigation of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide in combination with other anti-cancer agents, may lead to further advancements in the field of cancer treatment.
Synthesis Methods
The synthesis of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide involves several steps, including the reaction of 4-methylcyclohexanone with hydrazine hydrate to form 4-methylcyclohexylhydrazine, which is then reacted with 1,3,5-trimethylpyrazole-4-carboxylic acid to form 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide. The purity and yield of 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide can be improved by using various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has been extensively studied for its potential use in the treatment of prostate cancer. Preclinical studies have shown that 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide can inhibit the growth of prostate cancer cells by blocking the androgen receptor, which is known to play a critical role in the development and progression of prostate cancer. 1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide has also shown promising results in clinical trials, with some studies reporting a significant reduction in prostate-specific antigen (PSA) levels in patients with advanced prostate cancer.
properties
IUPAC Name |
1,3,5-trimethyl-N-(4-methylcyclohexyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-9-5-7-12(8-6-9)15-14(18)13-10(2)16-17(4)11(13)3/h9,12H,5-8H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBPMGSYMCMGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Trimethyl-N~4~-(4-methylcyclohexyl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)


![N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7459293.png)
![N-[2-methyl-3-(1H-pyrazol-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7459296.png)
![Cyclopropyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7459301.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)
![4-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B7459316.png)
![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)